Chemical structure and properties of .beta.-D-Ribofuranoside, 2-nitrophenyl
Chemical structure and properties of .beta.-D-Ribofuranoside, 2-nitrophenyl
The following technical guide details the chemical structure, properties, and applications of 2-Nitrophenyl
Technical Guide: 2-Nitrophenyl -D-Ribofuranoside (2-NPR)
Advanced Chromogenic Substrate for Glycosidase Profiling
Executive Summary
2-Nitrophenyl
While its para-substituted isomer (4-Nitrophenyl
Part 1: Molecular Architecture & Physicochemical Properties
Chemical Structure
The molecule consists of a
-
IUPAC Name: (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(2-nitrophenoxy)tetrahydrofuran-3,4-diol
-
Molecular Formula:
[3][4] -
Aglycone: 2-Nitrophenol (o-Nitrophenol)
-
Glycon:
-D-Ribofuranose[1]
Key Physicochemical Characteristics
| Property | Value / Description | Context |
| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Prepare stock solutions in DMSO or MeOH; dilute into aqueous buffer. |
| Stability | Hydrolytically stable at neutral pH (4.0–7.0). | Spontaneous hydrolysis may occur at pH > 8.5 or high temperatures. |
| Chromophore | 2-Nitrophenol | |
| pKa (Aglycone) | ~7.23 | Slightly higher than p-nitrophenol (~7.15), requiring pH > 8.0 for maximal signal. |
| Melting Point | 138–140 °C (Typical for class) | Crystalline solid. |
Part 2: Mechanistic Utility in Enzymology
Mechanism of Action
The utility of 2-NPR relies on the specific hydrolysis of the
-
Recognition: The enzyme binds the ribofuranosyl moiety. The 2-nitrophenyl group sits in the aglycone binding pocket.
-
Catalysis: A nucleophilic residue (typically glutamate or aspartate) attacks the anomeric carbon, cleaving the C1-O bond.
-
Release: 2-Nitrophenol is released. At the assay's termination pH (typically >9.0), the phenol deprotonates to form the 2-nitrophenolate anion , which is intensely yellow.
Visualization of the Reaction Pathway
The following diagram illustrates the enzymatic hydrolysis and subsequent colorimetric detection.
Figure 1: Enzymatic hydrolysis pathway of 2-NPR yielding the chromogenic reporter 2-nitrophenol.
Part 3: Experimental Protocols
Standard Kinetic Assay
This protocol is designed to measure
Reagents:
-
Substrate Stock: 10 mM 2-NPR in DMSO.
-
Reaction Buffer: 50 mM Phosphate Buffer (pH 7.0) or Acetate Buffer (pH 5.0), depending on enzyme optima.
-
Stop Solution: 1 M
(Sodium Carbonate).
Workflow:
-
Preparation: Dilute Substrate Stock to 1 mM in Reaction Buffer.
-
Incubation:
-
Add 90 µL of Substrate Solution to a microplate well.
-
Add 10 µL of Enzyme Sample.
-
Incubate at 37°C for defined time (e.g., 10–30 min).
-
-
Termination: Add 150 µL of Stop Solution (
). This shifts pH to >10, ensuring full ionization of 2-nitrophenol. -
Measurement: Read Absorbance at 410 nm .
-
Quantification: Use the extinction coefficient of 2-nitrophenol (
) to calculate product concentration.
Assay Logic Flowchart
Figure 2: Step-by-step workflow for the colorimetric quantification of ribosidase activity.
Part 4: Applications in Drug Discovery & Microbiology
Diagnostic Microbiology
While p-nitrophenyl assays are standard, 2-NPR is valuable for differentiating bacterial strains based on specific ribose metabolism pathways.
-
Target: Detection of Escherichia coli or Salmonella spp. variants that possess specific ribose-scavenging enzymes.
-
Advantage: The ortho-isomer can be used in double-substrate assays (e.g., paired with a para-nitrophenyl glycoside of a different sugar) to detect two enzymes simultaneously if the absorbance maxima or kinetics differ slightly, or to probe the stereospecificity of the periplasmic transporters.
Inhibitor Screening (High-Throughput)
In drug development, 2-NPR serves as a substrate to screen for inhibitors of ribosidases (potential antibiotic targets).
-
Steric Probing: Because the ortho-nitro group creates steric bulk near the glycosidic bond, 2-NPR is an excellent tool to probe the "plasticity" of an enzyme's active site.
-
Logic: If an inhibitor blocks 4-NPR hydrolysis but not 2-NPR hydrolysis (or vice versa), researchers gain insight into the inhibitor's binding mode relative to the aglycone pocket.
Part 5: Synthesis & Purity Considerations
Synthetic Route
The synthesis of 2-NPR typically follows the Koenigs-Knorr glycosylation or related imidate protocols.
-
Precursor:
-D-Ribofuranose tetraacetate (or similar protected ribose). -
Activation: Conversion to a glycosyl halide (e.g., ribofuranosyl bromide).
-
Coupling: Reaction with 2-nitrophenol in the presence of a silver salt (Ag2CO3) or base to promote
inversion (yielding the -anomer). -
Deprotection: Removal of acetyl groups using methanolic ammonia or sodium methoxide.
Purity & Storage
-
Contaminants: Free 2-nitrophenol is the primary impurity. It causes high background absorbance.
-
QC Check: Dissolve a small amount in pH 10 buffer. If it turns yellow immediately without enzyme, the substrate is degraded.
-
Storage:
, desiccated, protected from light.
References
-
Sigma-Aldrich. (n.d.).[3] p-Nitrophenyl-beta-D-ribofuranoside Product Specification. (Standard reference for the class of nitrophenyl ribosides). Link
-
PubChem. (n.d.).[5] 2-Nitrophenyl beta-D-galactopyranoside (ONPG).[6] (Reference for physicochemical properties of o-nitrophenyl glycosides). Link
-
BenchChem. (2025).[7] Characterization of Enzymes Using β-D-Ribulofuranose as a Substrate. (Protocols for ribofuranosidase activity). Link
-
Glycosynth. (n.d.). Chromogenic Substrates for Glycosidases. (Source for specialized glycoside synthesis).[8] Link
Sources
- 1. Glycosynth - p-Nitrophenyl beta-D-ribofuranoside [glycosynth.co.uk]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. ≥98.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. .beta.-D-Ribofuranoside, 4-nitrophenyl | 59495-69-1 [amp.chemicalbook.com]
- 5. 2-Nitrophenyl 6-deoxy-beta-D-galactopyranoside | C12H15NO7 | CID 150889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
